

In Silico Prediction of Piceatannol 3'-O-glucoside Targets: A Technical Guide

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Compound of Interest

Compound Name: Piceatannol 3'-O-glucoside

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Introduction

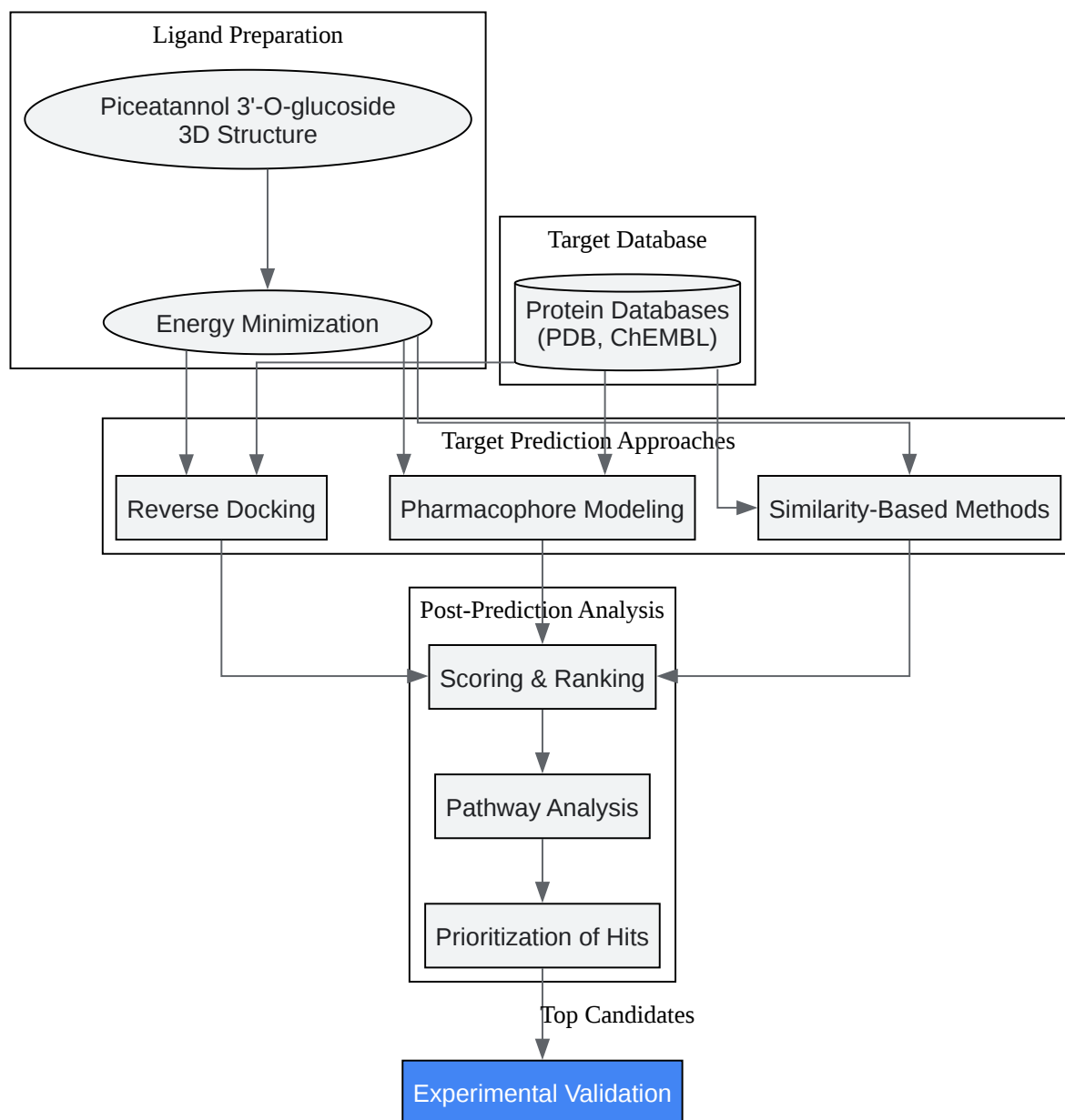
Piceatannol (3,3',4,5'-tetrahydroxy-trans-stilbene), a natural analog of resveratrol, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Its glycosylated form, **Piceatannol 3'-O-glucoside**, is found in various natural sources, including rhubarb.[2] The addition of a glucose moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially influencing its molecular targets and therapeutic effects.

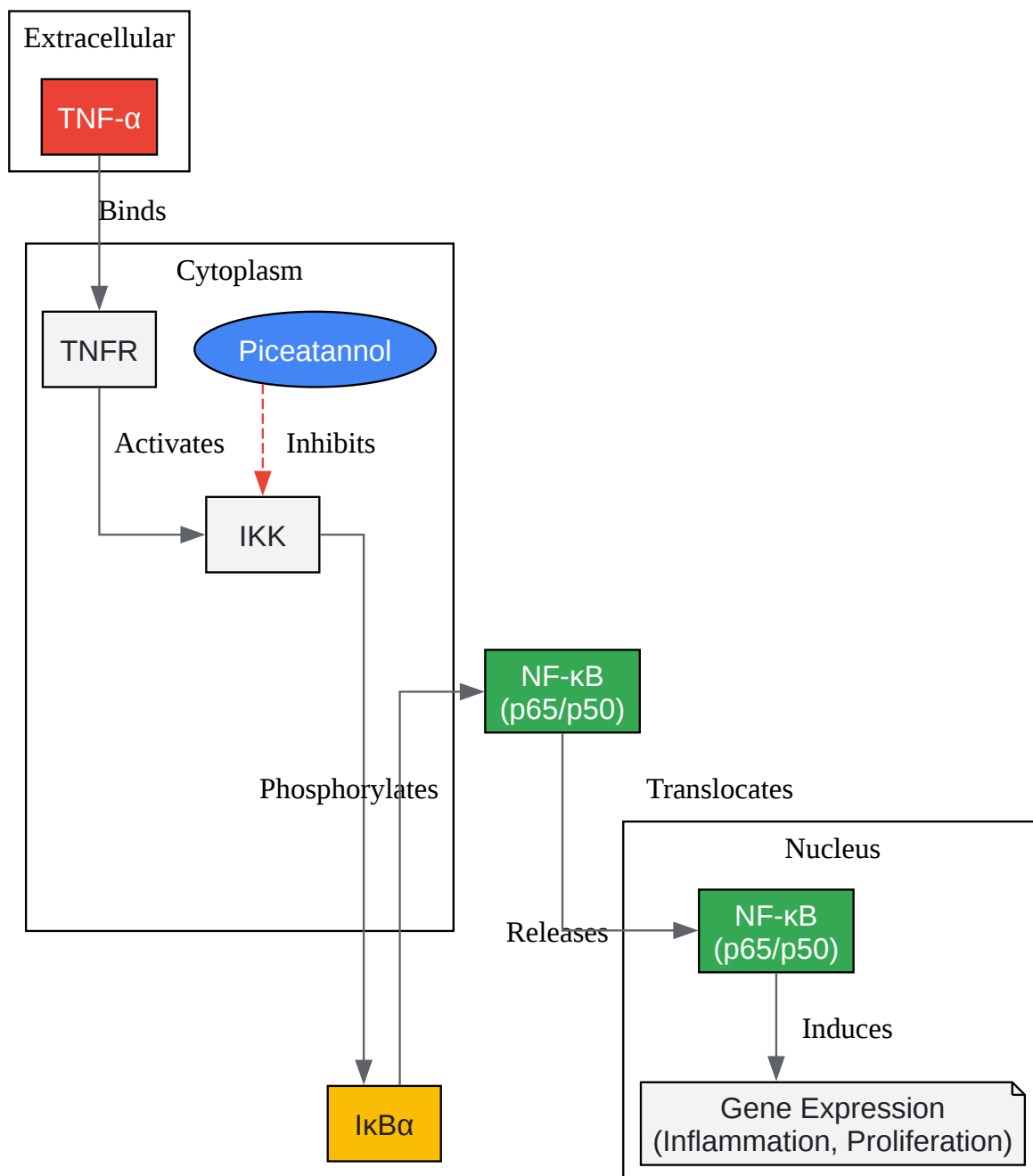
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the protein targets of **Piceatannol 3'-O-glucoside**. It further details experimental protocols for the validation of these predicted targets and explores the key signaling pathways modulated by this compound and its aglycone. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product-based drug discovery and development.

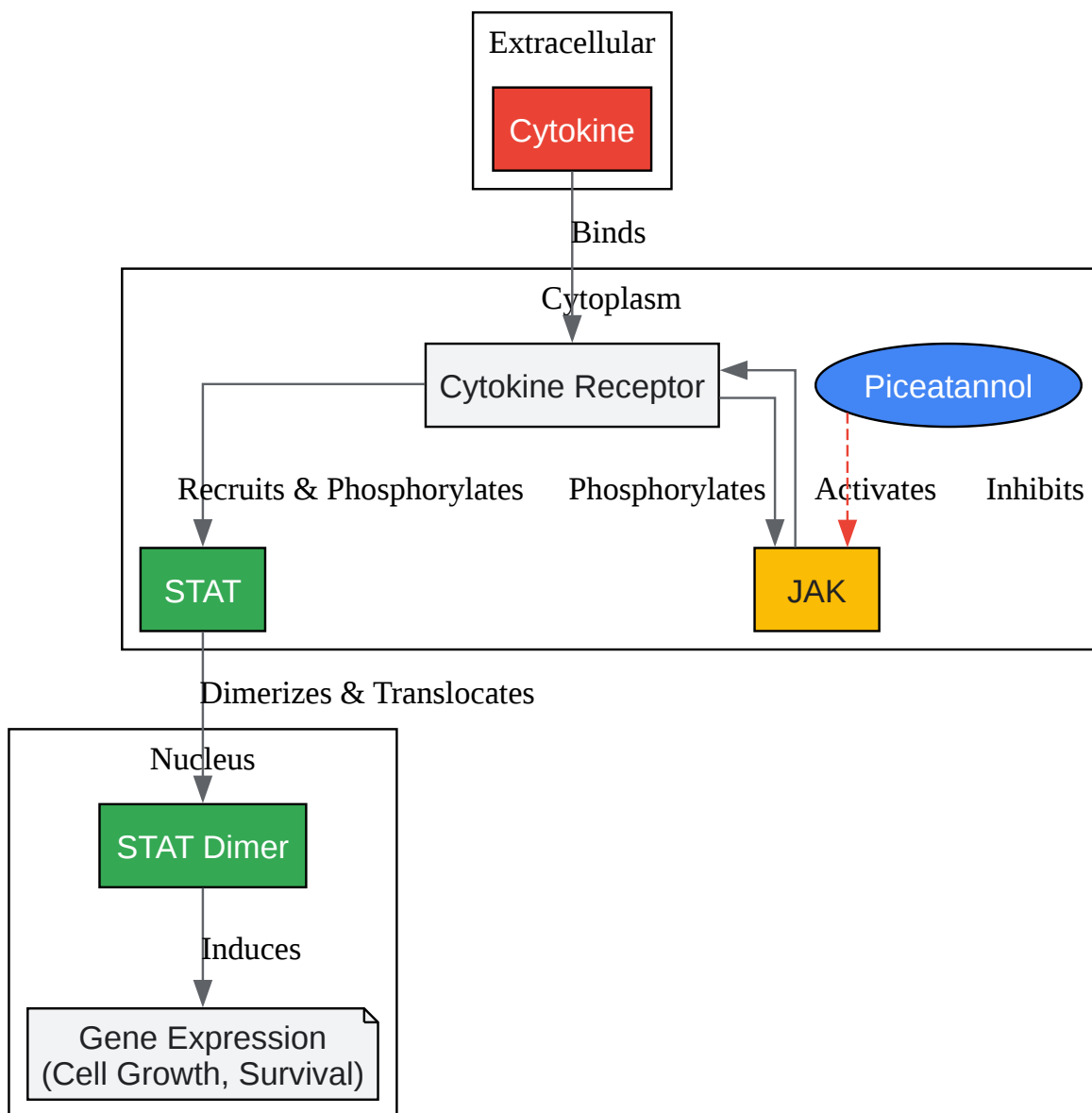
In Silico Target Prediction Methodology

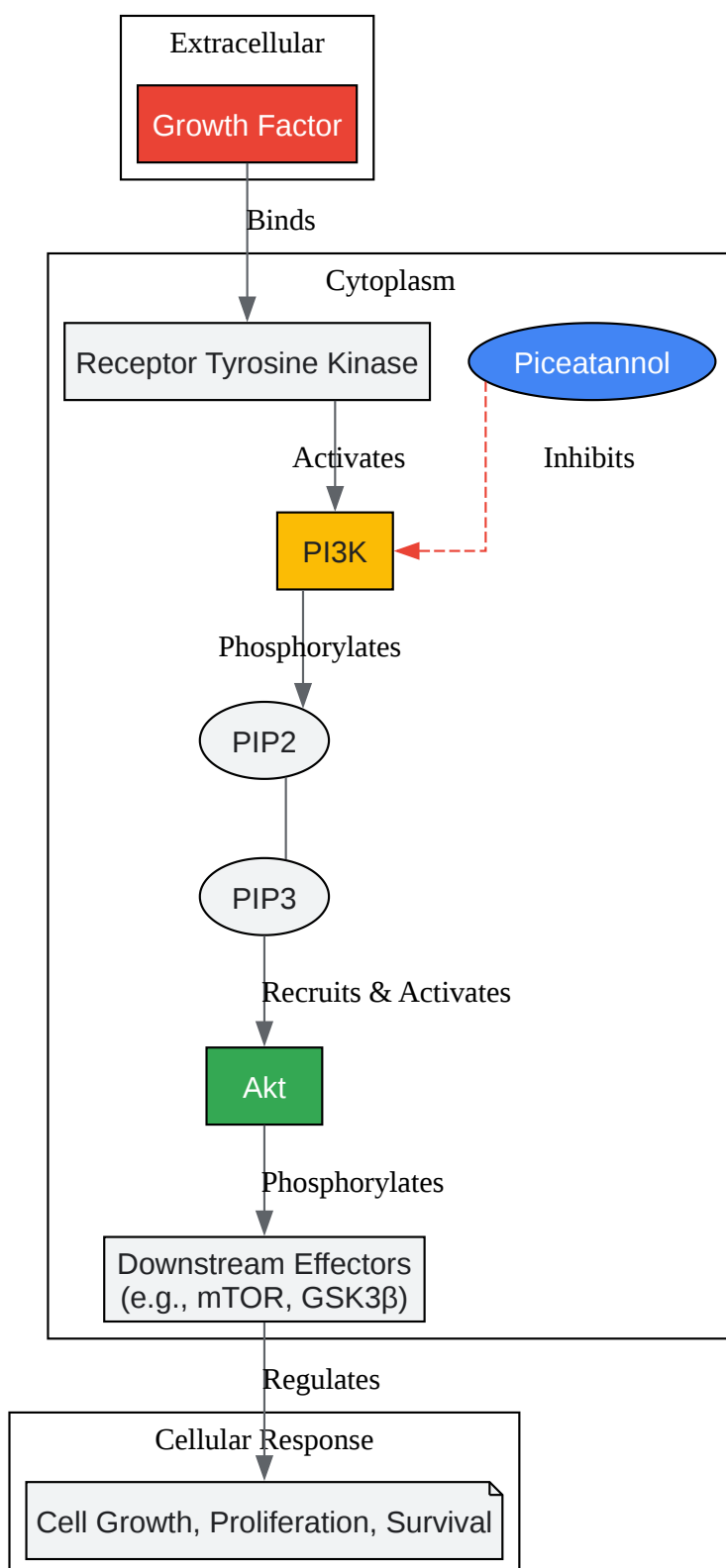
The identification of molecular targets is a critical step in elucidating the mechanism of action of a bioactive compound. In silico approaches offer a time- and cost-effective strategy to predict

potential protein targets, which can then be prioritized for experimental validation. A general workflow for the in silico target prediction of **Piceatannol 3'-O-glucoside** is outlined below.









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References

- 1. Toxicological Evaluation of Piceatannol, Pterostilbene, and ϵ -Viniferin for Their Potential Use in the Food Industry: A Review [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
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